molecular formula C8H18ClN B1290630 4-Ethylcyclohexan-1-amine hydrochloride CAS No. 90226-27-0

4-Ethylcyclohexan-1-amine hydrochloride

Cat. No.: B1290630
CAS No.: 90226-27-0
M. Wt: 163.69 g/mol
InChI Key: JKKFTHMBRYCGEM-UHFFFAOYSA-N
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Description

4-Ethylcyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C8H18ClN. . This compound is a derivative of cyclohexanamine, where an ethyl group is attached to the fourth carbon of the cyclohexane ring, and it is combined with hydrochloric acid to form the hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylcyclohexan-1-amine hydrochloride typically involves the alkylation of cyclohexanone followed by reductive amination. The general steps are as follows:

    Alkylation of Cyclohexanone: Cyclohexanone is reacted with ethyl bromide in the presence of a strong base such as sodium hydride to form 4-ethylcyclohexanone.

    Reductive Amination: The 4-ethylcyclohexanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to yield 4-ethylcyclohexan-1-amine.

    Formation of Hydrochloride Salt: Finally, the 4-ethylcyclohexan-1-amine is treated with hydrochloric acid to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Ethylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Scientific Research Applications

4-Ethylcyclohexan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanamine: The parent compound without the ethyl group.

    4-Methylcyclohexan-1-amine hydrochloride: Similar structure with a methyl group instead of an ethyl group.

    4-Propylcyclohexan-1-amine hydrochloride: Similar structure with a propyl group instead of an ethyl group.

Uniqueness

4-Ethylcyclohexan-1-amine hydrochloride is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall properties compared to similar compounds .

Properties

IUPAC Name

4-ethylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-2-7-3-5-8(9)6-4-7;/h7-8H,2-6,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKFTHMBRYCGEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80638062
Record name 4-Ethylcyclohexan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90226-27-0, 33483-67-9
Record name Cyclohexanamine, 4-ethyl-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 127844
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Record name NSC127844
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Record name 4-Ethylcyclohexan-1-amine--hydrogen chloride (1/1)
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Record name 4-ethylcyclohexan-1-amine hydrochloride
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